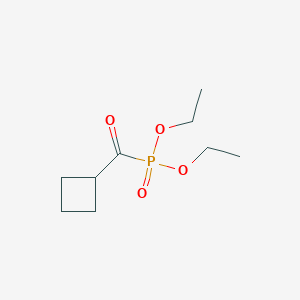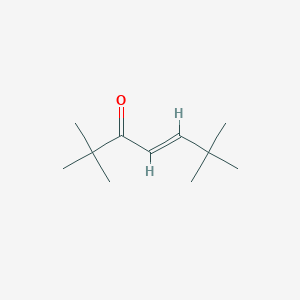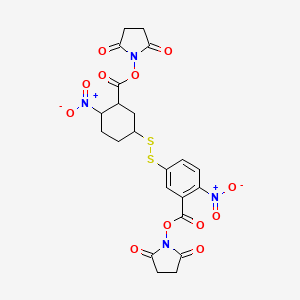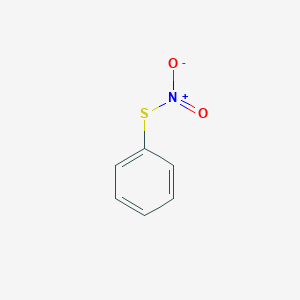
(Nitrothio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nitrothio)benzene is an organic compound characterized by the presence of both nitro and thio functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrothio)benzene typically involves the nitration of thiobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The general reaction can be represented as follows:
C6H5SH+HNO3→C6H4(NO2)SH+H2O
In this reaction, thiobenzene (C_6H_5SH) reacts with nitric acid (HNO_3) to form this compound (C_6H_4(NO_2)SH) and water (H_2O).
Industrial Production Methods
Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(Nitrothio)benzene undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst (FeCl_3, AlCl_3) are commonly used.
Major Products Formed
Oxidation: Sulfoxides (C_6H_4(NO_2)SOH) or sulfones (C_6H_4(NO_2)SO_2H).
Reduction: Aminothiobenzene (C_6H_4(NH_2)SH).
Substitution: Halogenated derivatives such as (Nitrothio)chlorobenzene (C_6H_4(NO_2)SHCl).
Wissenschaftliche Forschungsanwendungen
(Nitrothio)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (Nitrothio)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thio group can form covalent bonds with thiol-containing proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrobenzene (C_6H_5NO_2): Lacks the thio group, primarily used in the production of aniline and as a solvent.
Thiobenzene (C_6H_5SH): Lacks the nitro group, used as a building block in organic synthesis.
Aminothiobenzene (C_6H_4(NH_2)SH): Contains an amino group instead of a nitro group, used in the synthesis of pharmaceuticals.
Uniqueness
(Nitrothio)benzene is unique due to the presence of both nitro and thio groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H5NO2S |
|---|---|
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
nitrosulfanylbenzene |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
WJUVYTUYXVCIBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


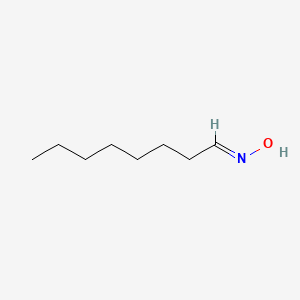
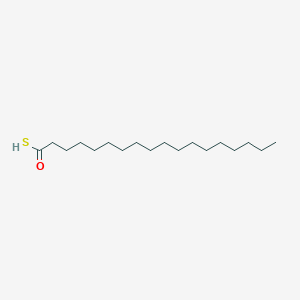

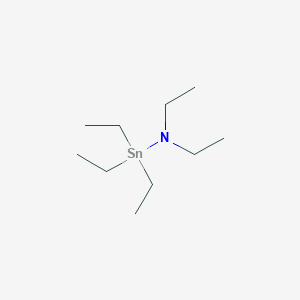
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
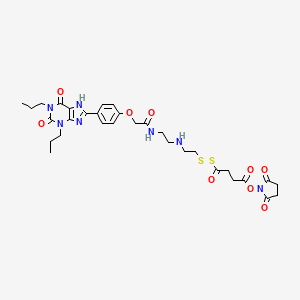
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)

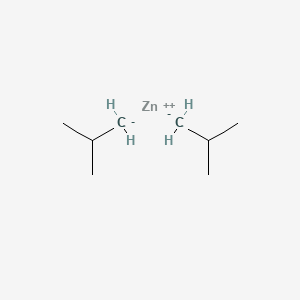
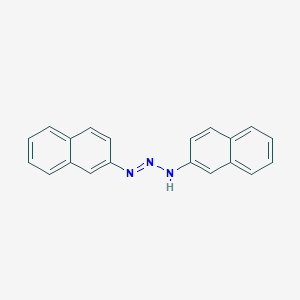
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
